molecular formula C25H25N3O3 B2685196 N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 919976-78-6

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2685196
CAS No.: 919976-78-6
M. Wt: 415.493
InChI Key: JYAHHAJQHNYHSY-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound that features a benzodiazole core, a furan ring, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or its derivatives.

    Final Coupling: The final step involves coupling the synthesized intermediates using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazoles.

    Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrobenzodiazoles and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The benzodiazole core may interact with biological macromolecules, while the furan ring and prop-2-en-1-yl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide: Similar in structure but with different substituents.

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different functional groups.

    Furan Derivatives: Compounds with furan rings and various substituents.

Uniqueness

This compound is unique due to its combination of a benzodiazole core, a furan ring, and a prop-2-en-1-yl group. This combination of functional groups and structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-N-[[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-3-9-19-10-4-7-13-22(19)31-17-15-28-21-12-6-5-11-20(21)26-24(28)18-27(2)25(29)23-14-8-16-30-23/h3-8,10-14,16H,1,9,15,17-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAHHAJQHNYHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3CC=C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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